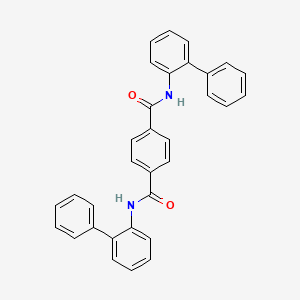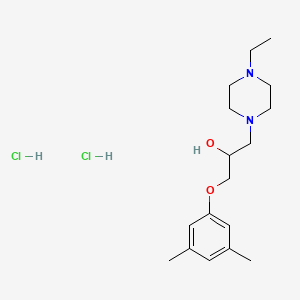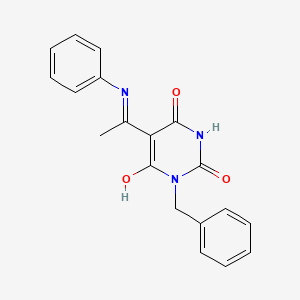
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. This compound has attracted significant research attention due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. By modulating the activity of these neurotransmitters, this compound is believed to reduce pain and inflammation, as well as prevent seizures and reduce anxiety.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been found to inhibit the release of certain pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of chronic pain and inflammation. Additionally, this compound has been found to increase the levels of certain neurotransmitters, such as GABA, which can help to reduce anxiety and prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain conditions. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various pain and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide involves the reaction of 2-chloro-6-fluorobenzylamine with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product. This synthesis method has been reported in several studies and has been found to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been studied extensively for its potential applications in the field of medicine and pharmacology. Studies have shown that this compound has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, this compound has been found to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O/c17-14-2-1-3-15(18)13(14)10-20-8-6-11(7-9-20)16(21)19-12-4-5-12/h1-3,11-12H,4-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORGPVSPKXISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)


![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)


